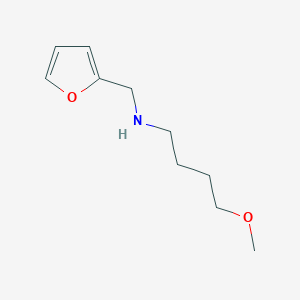

(Furan-2-ylmethyl)(4-methoxybutyl)amine

Description

General Overview of Furan-Derived Scaffolds in Organic Synthesis

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis and medicinal chemistry. ijabbr.comresearchgate.netutripoli.edu.ly Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. researchgate.netresearchgate.net The first furan derivative, 2-furoic acid, was described in 1780, and since then, the chemistry of furans has expanded dramatically. ijabbr.comresearchgate.net

Furan scaffolds are derived from renewable biomass sources, such as furfural (B47365), making them key platform molecules in sustainable and green chemistry. ijabbr.commdpi.com The aromatic nature of the furan ring, coupled with the electron-donating effect of the oxygen atom, makes it highly reactive towards electrophilic substitution, primarily at the 2- and 5-positions. ijabbr.com This reactivity allows for straightforward functionalization and the construction of complex molecular architectures. researchgate.net

In the realm of drug discovery, the furan nucleus is a component of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. ijabbr.comutripoli.edu.ly These include antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. ijabbr.comutripoli.edu.lyorientjchem.org The furan ring can act as a bioisostere for other aromatic systems and its oxygen atom can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. orientjchem.org The versatility of furan chemistry allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic profiles, making it a valuable building block for the development of novel drug candidates. ijabbr.com

| Property | Description |

| Structure | Five-membered aromatic ring with one oxygen and four carbon atoms. researchgate.net |

| Reactivity | Prone to electrophilic substitution, Diels-Alder reactions, and ring-opening. ijabbr.comrsc.org |

| Source | Abundantly available from dehydration of carbohydrates in biomass. mdpi.com |

| Applications | Synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. ijabbr.comorientjchem.org |

Significance of Secondary Amine Architectures in Advanced Molecular Design

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, are fundamental functional groups in organic chemistry and play a pivotal role in advanced molecular design. enamine.netpurkh.com Their significance stems from their unique reactivity, structural properties, and widespread presence in biologically active molecules, including many pharmaceuticals. vedantu.comnumberanalytics.com

The lone pair of electrons on the nitrogen atom makes secondary amines basic and nucleophilic, allowing them to participate in a vast number of chemical transformations. purkh.comnumberanalytics.com They are key intermediates in the formation of C-N bonds, a cornerstone of organic synthesis. enamine.net Common reactions involving secondary amines include N-alkylation, N-arylation, acylation to form amides, and reductive amination. enamine.netnumberanalytics.com

In medicinal chemistry, the secondary amine motif is a common feature in drug molecules. vedantu.com The nitrogen atom can be protonated at physiological pH, allowing for the formation of ionic interactions with biological targets such as enzymes and receptors. This feature is also crucial for improving the aqueous solubility and bioavailability of drug candidates. Furthermore, secondary amines can act as hydrogen bond donors and acceptors, contributing to the specific binding of a molecule to its target. purkh.com Their structural diversity allows for the fine-tuning of steric and electronic properties to achieve desired biological activity and selectivity. nih.gov In the field of catalysis, secondary amines are employed as organocatalysts, activating substrates through the formation of transient iminium or enamine ions. nih.gov

| Feature | Significance in Molecular Design |

| Basicity/Nucleophilicity | Enables participation in a wide range of bond-forming reactions. purkh.comnumberanalytics.com |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, crucial for molecular recognition. purkh.com |

| Protonation | Allows for ionic interactions and modulation of physicochemical properties like solubility. vedantu.com |

| Catalytic Activity | Used in organocatalysis to promote stereoselective transformations. nih.gov |

Academic Research Trajectories for (Furan-2-ylmethyl)(4-methoxybutyl)amine Analogues

While specific academic research focusing exclusively on this compound is limited in readily available literature, the research trajectories for its analogues are well-documented, primarily revolving around their synthesis and evaluation for potential biological activities. The general structure, combining a furan-2-ylmethyl group with a substituted alkyl or aryl amine, is a common motif in medicinal chemistry research.

The synthesis of such secondary amines typically involves the reductive amination of furfural (furan-2-carbaldehyde) with a primary amine, in this case, 4-methoxybutylamine. This is a robust and widely used method in organic synthesis.

Analogues of this compound have been investigated for various therapeutic applications. For instance, the closely related compound Furan-2-ylmethyl-(4-methoxy-benzyl)-amine serves as a versatile building block in organic synthesis and has been explored for potential anticancer and neuroactive properties. The furan moiety in these compounds is often explored for its ability to mimic other aromatic rings and for its favorable interactions with biological targets. Research on furan derivatives has shown that substitutions on the furan ring and modifications of the amine side chain can lead to compounds with potent antimicrobial, anti-inflammatory, and antitumor activities. jocpr.commdpi.com

Current research often focuses on synthesizing libraries of these furan-containing secondary amines and screening them for various biological activities. The structural data from these studies helps in understanding structure-activity relationships (SAR), guiding the design of more potent and selective compounds. orientjchem.org

Table of Properties for this compound and an Analogue

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1251308-04-9 | C10H17NO2 | 183.25 g/mol |

| Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | 225236-03-3 | C13H15NO2 | 217.26 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxybutan-1-amine |

InChI |

InChI=1S/C10H17NO2/c1-12-7-3-2-6-11-9-10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |

InChI Key |

LTAHVQIRKZTOHV-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNCC1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for Furan 2 Ylmethyl 4 Methoxybutyl Amine and Cognate Structures

Strategic Approaches for Constructing the Furan-2-ylmethyl Moiety

The furan-2-ylmethyl scaffold is a common structural motif in medicinal chemistry and materials science, often derived from readily available biomass.

Derivations from Furfural (B47365) and Other Bio-based Furanic Oxygenates

Furfural, a commodity chemical produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, is a primary starting material for the synthesis of the furan-2-ylmethyl moiety. The most direct route to incorporate the nitrogen atom is through the reductive amination of furfural. mdpi.comencyclopedia.pubacs.org This one-pot reaction typically involves the condensation of furfural with an amine to form an imine intermediate, which is then hydrogenated in situ to the corresponding secondary amine. mdpi.comencyclopedia.pub

In the context of synthesizing (Furan-2-ylmethyl)(4-methoxybutyl)amine, this would involve the direct reaction of furfural with 4-methoxybutylamine in the presence of a reducing agent. A variety of heterogeneous catalysts, including those based on nickel, cobalt, palladium, and ruthenium, have been shown to be effective for the reductive amination of furfural. rsc.orgchemrxiv.orgtaylorfrancis.com The choice of catalyst and reaction conditions can influence the selectivity towards the desired secondary amine, minimizing side reactions such as the hydrogenation of the furan (B31954) ring or the formation of tertiary amines. rsc.org For instance, a high yield of furfurylamine (B118560) (the primary amine) can be achieved using a nickel phyllosilicate precursor catalyst, with the ammonia to furfural ratio being a critical parameter to suppress the formation of secondary and tertiary amines. rsc.org

Below is a table summarizing various catalytic systems employed in the reductive amination of furfural, which could be adapted for the synthesis of the target molecule.

| Catalyst | Nitrogen Source | Temperature (°C) | Pressure (MPa) | Solvent | Yield of Primary/Secondary Amine (%) |

| NiSi-T | NH₃ | 90 | - | - | 94.2 (Furfurylamine) rsc.org |

| Co@C-600-EtOH | NH₃ | 90 | 2 | Methanolic Ammonia | High (Furfurylamine) chemrxiv.org |

| RuCl₂(PPh₃)₃ | NH₃ | 130 | 4 | - | 85 (Furfurylamine) chemrxiv.org |

| Ir/SiO₂-SO₃H | Aniline (B41778) | Room Temp | - | Ethyl Acetate | 21 (N-(furan-2-ylmethyl)aniline) mdpi.com |

Other bio-based furanic oxygenates, such as 5-hydroxymethylfurfural (B1680220) (HMF), can also serve as precursors. mdpi.comresearchgate.net While HMF would require additional steps to remove the hydroxyl group, its derivatives offer pathways to more complex furan-containing molecules. researchgate.net

Multicomponent Reaction (MCR) Paradigms in Furan Heterocycle Assembly

Multicomponent reactions (MCRs) offer an efficient strategy for the construction of complex molecules, including substituted furans, in a single synthetic operation. researchgate.netmatilda.sciencemdpi.com These reactions, by their nature, build the furan core from simpler acyclic precursors, allowing for the incorporation of diverse substituents. While a direct MCR for this compound is not explicitly reported, the principles of MCRs can be applied to construct a furan ring that is either pre-functionalized with an aminomethyl group or can be easily converted to one.

For example, a variety of MCRs have been developed for the synthesis of polysubstituted furans. mdpi.comacs.org One common approach involves the reaction of an aldehyde, a β-ketoester, and an isocyanide (the Ugi reaction) or other components. By carefully selecting the starting materials, it is conceivable to design an MCR that yields a furan with a masked aminomethyl group at the 2-position. This group could then be deprotected and alkylated with the 4-methoxybutyl chain in a subsequent step.

The following table presents examples of MCRs used to synthesize substituted furan derivatives, illustrating the versatility of this approach.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Indole | 4-Methoxyphenylglyoxal | Meldrum's acid | - | Furan-2(5H)-one derivative researchgate.net |

| Benzoylacetonitriles | Aldehydes | Benzoyl chlorides | Novozym 435, tributylphosphine | Tetrasubstituted furans mdpi.com |

| Ynones | Imines | Aryl iodides | Pd(OAc)₂, XantPhos | Fully substituted alkylidene-furan-3(2H)-ones acs.org |

Cycloaddition Reactions (e.g., Diels-Alder) for Furan Functionalization

The Diels-Alder reaction is a powerful tool for the functionalization of the furan ring. mdpi.comresearchgate.net Furan can act as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. semanticscholar.orgrsc.org These cycloadducts can then undergo a variety of transformations, such as ring-opening or rearrangement reactions, to yield highly functionalized six-membered rings or to introduce substituents onto the furan core upon retro-Diels-Alder reaction.

While the direct involvement of furfural in Diels-Alder reactions can be challenging due to its electron-withdrawing nature, recent studies have shown that under specific conditions, such as in aqueous media, these reactions can proceed. rsc.org A synthetic strategy could involve the Diels-Alder reaction of a furan derivative, followed by modification of the adduct and a subsequent retro-Diels-Alder reaction to regenerate the furan ring with the desired substitution pattern for conversion to the target amine.

The endo/exo selectivity of the Diels-Alder reaction with furan derivatives is influenced by the substituents on both the furan and the dienophile, as well as the reaction temperature. semanticscholar.orgrsc.org This selectivity can be exploited to control the stereochemistry of the resulting products.

Synthetic Routes for the 4-Methoxybutyl Alkyl Chain Integration

The introduction of the 4-methoxybutyl group can be achieved either by reacting a suitable 4-methoxybutyl electrophile with a furan-2-ylmethylamine precursor or by using 4-methoxybutylamine as a nucleophile in a reaction with a furan-2-ylmethyl electrophile.

Alkylation Strategies for Introducing the Methoxybutyl Fragment

A straightforward approach to synthesize this compound is the N-alkylation of furfurylamine with a 4-methoxybutyl halide, such as 1-bromo-4-methoxybutane. libretexts.orgyoutube.comwikipedia.org This is a classic SN2 reaction where the nitrogen atom of the amine acts as a nucleophile, displacing the halide from the alkyl chain. ucalgary.ca

A common challenge in the alkylation of primary amines is overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. wikipedia.orgucalgary.ca To favor the formation of the desired secondary amine, reaction conditions can be optimized, for instance, by using a large excess of the primary amine. Alternatively, the reaction can be carried out under high dilution to minimize intermolecular reactions of the product. The choice of base and solvent is also crucial for the success of the alkylation.

The table below provides general conditions for the N-alkylation of amines with alkyl halides.

| Amine | Alkyl Halide | Base | Solvent | Temperature | Product |

| Primary/Secondary Amine | Alkyl Bromide/Iodide | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp to Reflux | Secondary/Tertiary Amine researchgate.net |

| Ammonia | Alkyl Chloride | Excess NH₃ | - | - | Mixture of primary, secondary, and tertiary amines youtube.com |

An alternative alkylation strategy involves the use of reductive amination, as discussed in section 2.1.1, but starting with furfurylamine and 4-methoxybutanal. The initial condensation would form an imine, which is then reduced to the target secondary amine.

Reductive Functionalization of Aliphatic Carbonyl Precursors

The 4-methoxybutylamine required for the synthesis can be prepared from various aliphatic carbonyl precursors through reductive functionalization. For instance, 4-methoxybutanal can be subjected to reductive amination with ammonia to yield 4-methoxybutylamine. wikipedia.orgorganicreactions.orgresearchgate.net This process would involve the in-situ formation of an imine from the aldehyde and ammonia, followed by its reduction.

Alternatively, 4-methoxybutyronitrile could be reduced to 4-methoxybutylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The synthesis of 4-methoxybutylamine can also start from tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemicalbook.com Ring-opening of THF can lead to 4-halobutanols, which can then be converted to the corresponding methoxy (B1213986) derivative and subsequently to the amine.

The reductive amination of carbonyl compounds is a versatile method for amine synthesis. harvard.educommonorganicchemistry.com Various borohydride reagents, such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), are commonly used for the reduction of the intermediate imine. wikipedia.orgharvard.educommonorganicchemistry.com

The following table summarizes common reducing agents used in reductive amination.

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce aldehydes and ketones; added after imine formation. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Stable in mild acid; selectively reduces imines over carbonyls. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild and selective; does not reduce aldehydes and ketones. harvard.educommonorganicchemistry.com |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Various | Widely applicable; conditions can be tuned for selectivity. wikipedia.org |

Convergent and Step-Economical Synthesis of the Secondary Amine Linkage

Reductive amination is a cornerstone for the synthesis of this compound, typically involving the reaction of a furanic aldehyde or ketone with a primary amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This method is widely employed for its versatility and the commercial availability of starting materials like furfural. taylorfrancis.comnih.gov The direct, one-pot nature of this reaction, where the intermediate imine is reduced in situ, makes it an atom-economical and environmentally favorable approach. wikipedia.orgrsc.org

The reaction involves the condensation of a carbonyl compound, such as furfural, with an amine, like 4-methoxybutylamine, to form an imine intermediate. This imine is then reduced to the final secondary amine product. acs.orgmdpi.com Various catalytic systems, including those based on nickel, cobalt, ruthenium, and palladium, have been developed to facilitate this transformation under mild conditions. nih.govnih.govencyclopedia.pub For instance, Ni-based catalysts have shown excellent performance in the reductive amination of furfuryl alcohol. encyclopedia.pub Similarly, Ru/C has been effectively used for producing furan-derived amines.

Table 1: Catalyst Performance in Reductive Amination of Furanic Aldehydes

| Catalyst | Substrate | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni6AlOx | 5-Hydroxymethylfurfural | Benzylamine | N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline | 76 | acs.org |

| Ni6AlOx | 5-Hydroxymethylfurfural | Aniline | N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline | 85 | acs.org |

| Ni6AlOx | 5-Hydroxymethylfurfural | 1-Butylamine | N-butyl-1-(5-(hydroxymethyl)furan-2-yl)methanamine | >80 | acs.org |

| Ru/T-ZrO2 | Furfural | Ammonia | Furfurylamine | 99 | researchgate.net |

The mechanism of reductive amination of furanic aldehydes and ketones proceeds in a stepwise manner. acs.org The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the furanic aldehyde or ketone, forming a hemiaminal intermediate. wikipedia.org This is followed by the dehydration of the hemiaminal to yield a Schiff base or imine intermediate. mdpi.comsandermanpub.net The equilibrium of this step is often driven forward by the removal of water. wikipedia.org Finally, the imine is reduced to the corresponding secondary amine using a suitable reducing agent, such as hydrogen gas with a metal catalyst or a hydride source like sodium borohydride. wikipedia.orgnih.gov

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the reaction. For example, catalysts with acidic sites can facilitate the dehydration step, thereby promoting imine formation. sandermanpub.net The nature of the metal in heterogeneous catalysts influences the hydrogenation of the imine. taylorfrancis.com

A significant challenge in the synthesis of this compound via reductive amination is achieving high selectivity for the desired secondary amine and minimizing the formation of byproducts. acs.orgmdpi.com Common side reactions include the over-alkylation of the target amine to form a tertiary amine, and the direct reduction of the starting carbonyl compound to an alcohol. mdpi.com

The formation of byproducts such as N-furfurylidenefurfurylamine, 2,4,5-tris(2-furyl)imidazoline, tetrahydrofurfurylamine, and furfuryl alcohol has been observed during the reductive amination of furfural. researchgate.net High hydrogen pressure can sometimes lead to an increase in byproducts like tetrahydrofurfurylamine and furfuryl alcohol. sandermanpub.net The ratio of ammonia to the furanic aldehyde can also significantly impact the product distribution. rsc.org

Strategies to enhance selectivity include careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants. The choice of catalyst is also critical; for instance, certain catalysts may favor the hydrogenation of the imine over the carbonyl group of the starting material. mdpi.com The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) can selectively reduce imines in the presence of aldehydes, thus preventing the formation of alcohol byproducts. masterorganicchemistry.com

Table 2: Common Byproducts in the Reductive Amination of Furfural

| Byproduct | Chemical Name | Formation Pathway |

|---|---|---|

| Furfuryl alcohol | (Furan-2-yl)methanol | Direct hydrogenation of furfural |

| Difurfurylamine | Bis(furan-2-ylmethyl)amine | Reaction of furfurylamine with furfural followed by reduction |

| N-furfurylidenefurfurylamine | N-(furan-2-ylmethylene)-1-(furan-2-yl)methanamine | Condensation of furfurylamine with furfural |

The synthesis of this compound can also be achieved through direct coupling reactions involving pre-functionalized furan intermediates. These methods often provide a high degree of control over the final structure. One such approach involves the reaction of a furan-containing electrophile with an amine nucleophile. For instance, furfuryl halides or sulfonates can react with 4-methoxybutylamine to form the desired secondary amine.

Recent advancements in catalysis have enabled nickel-catalyzed reductive coupling reactions of carboxylic acids with electrophilic amines, offering a versatile route to amides and potentially adaptable to amine synthesis. cell.com While not a direct synthesis of the target amine, this highlights the potential for developing novel coupling strategies.

A bio-inspired multicomponent reaction, termed the Furan-Thiol-Amine (FuTine) reaction, demonstrates the utility of furan as an electrophilic precursor for creating complex heterocyclic structures in one pot. bohrium.com In this reaction, an oxidized furan derivative reacts with a thiol and an amine to generate stable pyrrole (B145914) heterocycles under physiological conditions. bohrium.comresearchgate.netnih.gov This showcases the reactivity of furan-based intermediates in amine coupling processes.

The reductive amination of furanic aldehydes is a classic example of a one-pot process where imine formation and subsequent reduction occur in the same reaction vessel. rsc.orgnih.gov More complex cascade reactions involving furan derivatives have also been developed. For instance, gold-catalyzed cascade reactions can lead to the formation of highly substituted furans from readily available starting materials. organic-chemistry.orgacs.org

A notable example of a one-pot multicomponent reaction is the aforementioned FuTine reaction, which couples a furan, a thiol, and an amine to form a pyrrole. researchgate.netnih.govresearchgate.net While the final product is not a simple furan-amine, this methodology underscores the potential for developing novel one-pot syntheses of furan-amine structures by carefully selecting the starting materials and reaction conditions. Three-component reactions for the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones have also been reported, further illustrating the power of one-pot strategies in this area. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving Furan 2 Ylmethyl 4 Methoxybutyl Amine Precursors

Elucidation of Reaction Pathways in Reductive Amination of Furanic Substrates

The reductive amination of furanic aldehydes and ketones, such as furfural (B47365), is a widely accepted cascade reaction that provides an efficient route to corresponding furan-containing amines. mdpi.comchemrxiv.org The fundamental reaction pathway involves two primary steps:

Imine Formation : The process begins with the condensation reaction between the carbonyl group of the furanic substrate (e.g., furfural) and a primary amine (e.g., 4-methoxybutylamine). This nucleophilic addition results in the formation of a hemiaminal intermediate, which subsequently dehydrates to form an imine (or Schiff base). acs.orgnih.gov

Imine Hydrogenation : The C=N double bond of the imine intermediate is then catalytically hydrogenated to yield the final secondary amine product, (Furan-2-ylmethyl)(4-methoxybutyl)amine. acs.orgmdpi.com

Analysis of Imine Intermediate Formation and Subsequent Hydrogenation/Tautomerization

The formation and subsequent reduction of the imine intermediate is the central axis of the reductive amination pathway. The initial condensation step is a reversible reaction, and the equilibrium can be influenced by factors such as the solvent and the removal of water. mdpi.comresearchgate.net Methanol is often a suitable solvent as it can facilitate the formation of imine intermediates. nih.govbohrium.com

Catalysts play a dual role in this process. Lewis acidic sites on the catalyst can promote the initial condensation and dehydration to form the imine, while metallic sites are responsible for activating hydrogen and facilitating the reduction of the C=N bond. mdpi.com Copper-based catalysts, for example, are noted for favoring the hydrogenation of C=N bonds over the C=C bonds within the furan (B31954) ring, which is a crucial aspect for selectivity. mdpi.comnih.gov The successful synthesis relies on a catalyst that favors imine hydrogenation over the direct reduction of the initial furfural to furfuryl alcohol or over-alkylation of the desired amine product. mdpi.com

Below is a table summarizing the performance of different catalytic systems in the reductive amination of furanic aldehydes, highlighting the conditions used to promote the formation and hydrogenation of the imine intermediate.

| Catalyst | Furanic Substrate | Amine | Temperature (°C) | H₂ Pressure (MPa) | Yield of Amine (%) | Reference |

|---|---|---|---|---|---|---|

| CuAlOₓ | 5-Hydroxymethylfurfural (B1680220) (HMF) | Aniline (B41778) | 100 | 1 | 97 | nih.gov |

| Ni₆AlOₓ | Furfural (FF) | Aqueous NH₃ | 100 | 0.4 | 90 | acs.org |

| Raney Co | Furfural (FF) | Aqueous NH₃ | - | - | 99 | mdpi.com |

| Rh/Al₂O₃ | Furfural (FF) | Aqueous NH₃ | 80 | - | ~92 | rsc.org |

| Co/NC-700 | Furfural (FF) | NH₃ in MeOH | 120 | 2 | 99 | mdpi.com |

Furan Ring Reactivity and Stability Under Amine Synthesis Conditions

A significant side reaction during the synthesis of furan-based amines is the hydrogenation of the furan ring itself, leading to the formation of tetrahydrofuran (B95107) derivatives. mdpi.comrsc.org This reaction competes directly with the desired hydrogenation of the imine intermediate. rsc.org

The selectivity between imine hydrogenation and furan ring hydrogenation is strongly dictated by the nature of the metal catalyst and the reaction conditions. rsc.orgmdpi.com

Catalyst Influence : Noble metals like Palladium (Pd) and Nickel (Ni) are known to be highly active for the hydrogenation of the furan ring. mdpi.comresearchgate.net In contrast, copper-based catalysts often exhibit higher selectivity towards the hydrogenation of carbonyl or imine groups while preserving the furan ring. mdpi.com

Reaction Conditions : High hydrogen pressure and elevated temperatures generally favor deeper hydrogenation, increasing the likelihood of furan ring saturation. mdpi.com For instance, studies on furfural hydrogenation have shown that high H₂ pressure can lead to ring-opened products, while controlling the conditions is key to selective hydrogenation. mdpi.com The choice of solvent can also play a role; polar solvents have been suggested to favor the hydrogenation of the furan ring over the carbonyl group in some systems. mdpi.com

The following table illustrates the influence of different catalysts on the product distribution in furfural hydrogenation, a model reaction for understanding furan ring stability.

| Catalyst | Primary Product | Side Product(s) Indicating Ring Reactivity | Reference |

|---|---|---|---|

| Ni/SiO₂ (>200 °C) | Butanal, Butanol (Ring-opening products) | Furan | researchgate.net |

| Pd/Al₂O₃ (in water) | Tetrahydrofurfuryl alcohol | Tetrahydrofurfural (Ring hydrogenation) | mdpi.com |

| Cu-based | Furfuryl alcohol or 2-Methylfuran (B129897) | Lower tendency for ring hydrogenation | mdpi.commdpi.com |

| Rh/SiO₂ (modified with MoOₓ) | 1,5-Pentanediol (Ring-opening product) | 1,2-Pentanediol | researchgate.net |

Studies have shown that furan rings can undergo oxidative ring-opening using oxidants like N-Bromosuccinimide (NBS) or hydrogen peroxide. researchgate.netrsc.org Furthermore, acid-catalyzed ring opening is a known reaction pathway for substituted furans, often proceeding under relatively mild conditions. mdpi.comrsc.org The presence of substituents on the furan ring significantly influences its reactivity towards ring-opening. rsc.org Although these oxidative or strongly acidic conditions are generally avoided during reductive amination, their possibility underscores the chemical sensitivity of the furan moiety. The formation of byproducts resulting from ring cleavage can occur if reaction conditions are not carefully controlled or if oxidative impurities are present. mdpi.com

Catalysis in the Synthesis of Furan 2 Ylmethyl 4 Methoxybutyl Amine Analogues

Heterogeneous Catalytic Systems for Furan-Amine Synthesis

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov The synthesis of furan-amines via heterogeneous catalysis typically involves the reaction of a furanic compound with an amine source in the presence of hydrogen. mdpi.com

A variety of transition metals have demonstrated activity in the reductive amination of furan (B31954) derivatives. The choice of metal and support material significantly influences the catalyst's performance, including its activity, selectivity, and stability. nih.gov

Ruthenium (Ru): Ruthenium-based catalysts are highly effective for the amination of furanic compounds. For instance, a Ru/Nb2O5 catalyst has shown a high yield of up to 99% for the synthesis of furfurylamine (B118560) from furfural (B47365). mdpi.com The acidic nature of the niobia support is thought to play a crucial role in activating the imine intermediate for hydrogenation. mdpi.com Ru/C has also been utilized in one-pot reactions combining aldol (B89426) condensation with reductive amination to produce furan- and THF-derived amines. rsc.orgcardiff.ac.uk

Palladium (Pd): Palladium catalysts are particularly effective for the synthesis of secondary amines from furanic aldehydes. dtu.dk The selectivity of Pd catalysts can be tuned by the choice of support. For example, Pd supported on carbon (Pd/C) enhances the number of unsaturated Pd sites, leading to increased selectivity towards secondary amines. dtu.dk In contrast, Pd on alumina (B75360) (Pd/Al2O3) can promote the hydrogenation of the furan ring due to different interactions between the support and the metal. mdpi.com

Nickel (Ni): As a non-noble metal, nickel offers a cost-effective alternative to precious metals. Ni/SBA-15 has been reported to achieve a ~90% yield of 5-hydroxymethylfurfurylamine (HMFA) from 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com The moderate hydrogenation activity of this catalyst is credited for its high selectivity. mdpi.com Raney Ni is another effective catalyst, particularly for the synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAMF) from HMF. researchgate.net

Cobalt (Co): Cobalt-based catalysts, such as Raney Co, have demonstrated excellent performance, achieving up to a 99% yield of furfurylamine from furfural. mdpi.com This high efficiency is attributed to its ability to promote the hydrogenolysis of secondary imines while having low activity for the further hydrogenation of the desired product or the furan ring. mdpi.com

Copper (Cu): Copper catalysts are also employed, particularly for the reductive amination of HMF with anilines, where they have shown high yields. mdpi.com A two-step, one-pot reductive amination of furanic aldehydes has been successfully carried out using a CuAlOx catalyst in a flow reactor, yielding a wide range of N-substituted furan-amines. nih.gov

The support material not only provides a surface for the dispersion of the metal nanoparticles but also actively participates in the catalytic process. Acidic supports can facilitate the formation of the imine intermediate, which is often the rate-determining step in reductive amination. mdpi.com

| Catalyst | Furan Substrate | Amine Source | Product | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|---|

| Ru/Nb₂O₅ | Furfural | NH₃ | Furfurylamine | 99 | 90 °C, 4 MPa H₂, 0.1 MPa NH₃ | mdpi.com |

| Pd/C | 5-Hydroxymethylfurfural | Aniline (B41778) | N-phenyl-HMFA | 95 | 50 °C, 0.5 MPa H₂ | mdpi.com |

| Ni/SBA-15 | 5-Hydroxymethylfurfural | NH₃ | 5-Hydroxymethylfurfurylamine | ~90 | 100 °C, 1.5 MPa H₂ | mdpi.com |

| Raney Co | Furfural | NH₃ | Furfurylamine | 99 | Not specified | mdpi.com |

| CuAlOₓ | 5-Hydroxymethylfurfural | Primary Amines | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | up to 98 | Flow reactor | nih.gov |

The catalytic performance in furan amination is intricately linked to the structural and electronic properties of the heterogeneous catalyst. Key factors influencing activity and selectivity include the nature of the active metal, the properties of the support, and the interaction between the metal and the support. mdpi.com

The rational design of efficient heterogeneous catalysts often involves optimizing the geometric structure of the catalyst, the electronic density of the active metal species, and the acid-base properties of the support. mdpi.com For instance, the low electron density of Ru on a positively charged Nb2O5 surface has been shown to be highly beneficial for the selective reductive amination of furfural to furfurylamine. mdpi.com

The acidity of the support plays a critical role. Supports with a high density of acidic sites can facilitate the activation of imine intermediates, thereby accelerating their hydrogenation to the desired amine. mdpi.com Both Brønsted and Lewis acid sites can contribute to the catalytic activity. Lewis acidity, in particular, is believed to promote the reductive amination process while inhibiting side reactions. mdpi.com

The size of the metal nanoparticles also has a significant impact on catalytic performance. Smaller metal particles, which have a higher proportion of step and corner sites, are often more favorable for the cleavage of C-O bonds, which can be a key step in certain amination pathways. nih.gov However, the optimal particle size can depend on the specific reaction and catalyst system, as very small particles can sometimes lead to undesirable interactions with the substrate. nih.gov

The interaction between the metal and the support can modify the electronic properties of the metal nanoparticles, which in turn affects their catalytic behavior. For example, a carbon support can enhance the electronic density of Pt nanoparticles, contributing to improved catalytic performance. mdpi.com

Homogeneous Catalytic Approaches

While heterogeneous catalysis dominates industrial applications, homogeneous catalysts offer advantages in terms of high activity and selectivity under milder reaction conditions. dtu.dk The development of homogeneous catalysts for the synthesis of furan-derived amines has seen significant progress, with a focus on complexes of ruthenium and iridium.

A notable example is the use of a Milstein Ru-acridine diphosphine complex for the reductive amination of HMF with ammonia, which yields 2,5-bis(aminomethyl)furan, an important monomer for polymers. dtu.dk Another ruthenium-based catalyst, Ru(DMP)2Cl2 (DMP = 2,9-dimethyl-1,10-phenanthroline), has been shown to be effective for the synthesis of N-phenyl-5-(hydroxymethyl)-2-furfuryl amine from HMF and aniline with high yields. dtu.dk

Iridium-based homogeneous catalysts have also demonstrated high efficiency. A cyclometalated iridium catalyst has been used for the transfer hydrogenative reductive amination of HMF, achieving a high turnover number and turnover frequency. rsc.org This system can be used to couple a wide range of amines with HMF. rsc.org Furthermore, a metal-ligand bifunctional iridium catalyst, [Cp*Ir(2,2′-bpyO)(H2O)], has been successfully employed for the reductive amination of 2,5-furandicarbaldehyde to N,N'-disubstituted 2,5-bis(aminomethyl)furan under atmospheric pressure of hydrogen. acs.org

Biocatalysis in the Production of Furan-Derived Amines

Biocatalysis presents a green and sustainable alternative to traditional chemical catalysis, offering high selectivity under mild, aqueous conditions. rsc.org Enzymes, particularly transaminases, have emerged as powerful tools for the synthesis of furan-derived amines. researchgate.net

Transaminase (TAm) enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mbl.or.kr They have been successfully applied to the amination of various furan-based aldehydes and ketones. rsc.org Several transaminases, including those from Vibrio fluvialis (ATA-Vfl), Burkholderia multivorans (ATA-Bmu), and Silicibacter pomeroyi (ATA-Spo), have shown activity towards 5-hydroxymethylfurfural (HMF) and 2,5-diformylfuran (DFF). researchgate.netmdpi.com

The choice of amine donor is crucial for the efficiency of the reaction. While alanine (B10760859) is a common amine donor, isopropylamine (B41738) has been shown to lead to higher conversions in some cases. researchgate.net Immobilization of transaminases on solid supports is a common strategy to enhance their stability and enable their reuse in batch or continuous-flow processes. researchgate.netmdpi.com Immobilized ATA-Spo, for instance, has achieved high conversions in the batch synthesis of HMFA and DAF and has been used effectively in continuous-flow catalysis for up to 12 days. researchgate.net

| Enzyme | Furan Substrate | Amine Donor | Product | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|

| ATA-Spo (immobilized) | HMF | Alanine | HMFA | 87 | researchgate.net |

| ATA-Spo (immobilized) | HMF | Isopropylamine | HMFA | 99 | researchgate.net |

| ATA-Spo (immobilized) | DFF | Alanine | DAF | 87 | researchgate.net |

| ATA-Spo (immobilized) | DFF | Isopropylamine | DAF | 98 | researchgate.net |

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, offer an efficient approach to synthesize complex molecules from simple precursors. mdpi.com This strategy minimizes the need for intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria. mbl.or.kr

A one-pot, two-step enzymatic cascade has been developed for the synthesis of 2,5-bis(aminomethyl)furan (BAMF) from 5-hydroxymethylfurfural (HMF). This process can involve the oxidation of HMF to 2,5-diformylfuran (DFF) by an alcohol oxidase, followed by the amination of DFF to BAMF using a transaminase. Another cascade can produce 5-(aminomethyl)furan-2-carboxylic acid from HMF. nih.gov Whole-cell biocatalysts, which contain all the necessary enzymes for a cascade reaction, can be a practical approach for these multi-step transformations. nih.gov

Chemoenzymatic cascades, which combine chemical and biological catalysts, are also a powerful strategy. For example, the synthesis of furfurylamine from lignocellulosic biomass can be achieved by first converting the biomass to furfural using a heterogeneous acid catalyst, followed by the biological amination of the resulting furfural using E. coli cells expressing a transaminase. cardiff.ac.uk

Molecular Engineering of Biocatalysts for Enhanced Specificity and Efficiency

The synthesis of (Furan-2-ylmethyl)(4-methoxybutyl)amine analogues can be significantly advanced through the molecular engineering of biocatalysts. Enzymes such as transaminases (TAs) and reductive aminases (RedAms) are pivotal in the formation of chiral amines, making them prime targets for protein engineering to improve their performance for specific substrates, including furan derivatives. acs.orgfrontiersin.org Strategies like directed evolution, rational design, and computational-supported engineering are employed to enhance enzyme stability, expand substrate scope, and increase catalytic efficiency. frontiersin.org

One of the key challenges in the biocatalytic synthesis of bulky amines, such as analogues of this compound, is the often-limited substrate scope of wild-type enzymes due to steric hindrance at the active site. researchgate.net Molecular engineering addresses this by modifying the amino acid residues lining the substrate-binding pocket to better accommodate non-natural or sterically demanding substrates.

A notable example of enhancing biocatalyst efficiency involves a reductive aminase from Aspergillus oryzae (AspRedAm). Through site-directed mutagenesis, researchers identified key amino acid residues for modification. frontiersin.org By creating the variant N93A, they achieved a twofold increase in catalytic efficiency for the reduction of 5-hydroxymethylfurfural, a furan-containing compound. frontiersin.org This improvement was attributed to the reduction of steric hindrance in the substrate-binding pocket due to the smaller side chain of alanine compared to asparagine. frontiersin.org

Similarly, structure-guided engineering has been successfully applied to (R)-selective amine transaminases (R-ATAs) to improve their efficiency towards bulky ketone substrates. nih.gov For instance, an (R)-transaminase from Mycobacterium neoaurum (MnTA) was engineered to enhance its activity for N-heterocyclic ketones. Through a combination of alanine scanning, saturated mutation libraries, and iterative saturation mutation, key residues affecting substrate binding were identified and modified. nih.gov The resulting variants exhibited markedly improved activity for the synthesis of chiral N-heterocyclic amines. nih.gov

The following table summarizes the impact of molecular engineering on the catalytic efficiency of a reductive aminase:

| Enzyme Variant | Substrate | kcat/Km (mM⁻¹ s⁻¹) | Fold Improvement |

| Wild-Type AspRedAm | 5-hydroxymethylfurfural | 13.1 | 1.0 |

| N93A Mutant | 5-hydroxymethylfurfural | 23.6 | 1.8 |

| Data sourced from Frontiers in Bioengineering and Biotechnology frontiersin.org |

Furthermore, molecular docking and dynamics simulations are powerful tools in the rational design of biocatalysts. These computational methods can identify key residues responsible for poor substrate binding, guiding the engineering process. nih.gov For example, in an (R)-selective transaminase from Fodinicurvata sediminis (FsTA), residue Y90 was identified as a key hindrance for substrate binding. The Y90F mutant showed initial activity, which was then further improved by reshaping the active site and employing a consensus sequence strategy, leading to a nearly 8-fold increase in catalytic efficiency. nih.gov

The table below illustrates the stepwise improvement of an (R)-selective transaminase through molecular engineering:

| Enzyme Variant | Mutation(s) | Relative Catalytic Efficiency (kcat/KM) |

| mut1 | Y90F | 1.00 |

| mut4 | H30R/Y90F/V152K/Y156F | 7.95 |

| Data adapted from research on engineering an (R)-selective transaminase nih.gov |

These examples underscore the potential of molecular engineering to tailor biocatalysts for the specific and efficient synthesis of complex molecules like this compound analogues. By overcoming limitations such as narrow substrate scope and low catalytic efficiency, engineered enzymes offer a promising avenue for sustainable and effective chemical synthesis. frontiersin.org

Theoretical and Computational Studies in Furan 2 Ylmethyl 4 Methoxybutyl Amine Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the reaction pathways of furanic compounds. Studies on the hydrogenation and ring-opening of furan (B31954) on catalyst surfaces, such as Palladium (Pd), provide a fundamental model for understanding the potential transformations of (Furan-2-ylmethyl)(4-methoxybutyl)amine.

The primary reaction pathways explored for the furan ring are hydrogenation and hydrogenolysis (ring opening). DFT calculations on a Pd(111) surface reveal that the hydrogenation of furan to tetrahydrofuran (B95107) (THF) occurs through a sequential addition of hydrogen atoms to the carbon atoms of the ring. rsc.orgrsc.org A critical intermediate in this process is hydrofuran (HF), which is formed upon the first hydrogenation step at an α-carbon. rsc.orgrsc.org This intermediate is pivotal, as it can either proceed down the hydrogenation pathway to dihydrofuran (DHF) and ultimately THF, or undergo ring opening. rsc.org

Ring opening predominantly occurs via the cleavage of a C–O bond. rsc.org DFT calculations have shown that the energy barrier for C–O bond scission is significantly lower than for C–C bond breaking. rsc.org For instance, the C–O cleavage barrier in furan on Pd(111) is calculated to be 1.24 eV, whereas C–C cleavage barriers are much higher, in the range of 1.84–2.37 eV. rsc.org Hydrogenation of the ring, particularly at the α-carbon adjacent to the oxygen, facilitates this C–O bond cleavage, making the hydrofuran intermediate more susceptible to ring opening than furan itself. rsc.org

These mechanisms suggest that reactions involving this compound would feature a competition between the saturation of its furan ring and the cleavage of the ring to form open-chain amine-ether-alcohol structures.

| Reaction Step | Description | Activation Energy (eV) | Reference |

|---|---|---|---|

| α-Carbon Hydrogenation | Furan + H → α-Hydrofuran | 1.22 | rsc.org |

| Ring Opening (Furan) | Furan → Open-chain C4H4O species | 1.24 | rsc.org |

| Ring Opening (α-Hydrofuran) | α-Hydrofuran → Open-chain species | Facile | rsc.orgrsc.org |

| C-C Bond Cleavage | βC–βC bond cleavage in Furan | 1.84 | rsc.org |

Computational Analysis of Furan Ring Reactivity and Substituent Effects on Reaction Outcomes

The reactivity of the furan ring in this compound is significantly influenced by its substituent, the -(CH2)NH(C4H9O) group. Furan is an electron-rich aromatic compound, making it susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.comnumberanalytics.com

The aminomethyl group at the C2 position acts as an electron-donating group (EDG). Computational analyses on various substituted furans have shown that EDGs increase the electron density of the furan ring, thereby enhancing its reactivity towards electrophiles. researchgate.net This increased electron density destabilizes the neutral molecule, leading to a higher energy Highest Occupied Molecular Orbital (HOMO) and making it a better nucleophile. researchgate.net The presence of the (4-methoxybutyl)aminomethyl substituent would therefore be expected to activate the furan ring, particularly at the C5 position, for reactions like electrophilic substitution.

Conversely, this substituent effect can also influence catalytic reactions like hydrogenation. The electronic modification of the ring can alter its adsorption energy on a catalyst surface and affect the stability of reaction intermediates. The donation of electron density into the ring may influence the strength of the C2-O bond. A stronger interaction between the ring's π-electrons and the metal d-orbitals of a catalyst can weaken the C-O bond, potentially lowering the activation barrier for ring opening. researchgate.net Therefore, the substituent in this compound is expected to play a crucial role in directing reaction outcomes, either promoting ring-based reactions or facilitating ring-opening pathways.

Modeling of Catalyst-Substrate Interactions and Adsorption Phenomena

Understanding how this compound interacts with a catalyst surface is critical for predicting its chemical transformations. Computational models, particularly DFT, are used to investigate the adsorption geometries and energies of furanic molecules on various catalyst surfaces.

For unsubstituted furan on surfaces like Pd(111), the most stable adsorption configuration involves the furan ring lying flat, centered over a hollow site, which maximizes the interaction between the ring's π-system and the metal surface. researchgate.netacs.org This strong interaction is believed to be a key factor in weakening the ring's C-O bond, thus promoting ring-opening reactions. researchgate.net

In the case of this compound, the bulky and flexible (4-methoxybutyl)aminomethyl side chain would introduce significant steric and electronic considerations. The side chain could:

Sterically hinder the preferred flat adsorption geometry of the furan ring, potentially leading to a tilted orientation. This could weaken the ring-surface interaction and consequently favor ring hydrogenation over ring opening.

Introduce new binding sites . The nitrogen and oxygen atoms in the side chain could also interact with the catalyst surface, leading to different and more complex adsorption modes compared to simple furans.

Modeling studies on hierarchical zeolites have also explored the adsorption of furan derivatives. These studies show that interactions such as hydrogen bonding between the molecule and the catalyst's surface silanols can strongly influence adsorption behavior. github.io For a molecule like this compound, the amine and ether functionalities could engage in such interactions, dictating its orientation and reactivity within a catalyst's pores.

| Molecule | Catalyst Surface | Preferred Adsorption Mode | Key Interaction | Reference |

|---|---|---|---|---|

| Furan | Pd(111) | Ring parallel to surface, over hollow site | π-system with metal d-orbitals | researchgate.netacs.org |

| Furfural (B47365) | Ni(119) | Preference for top step edges | Strong bonding and electron redistribution | nih.gov |

| Furan | Hierarchical Zeolites | Strong adsorption on mesopore surface | Hydrogen bonding with surface silanols | github.io |

Prediction of Reaction Selectivity and Byproduct Formation

Computational studies are invaluable for predicting the selectivity of catalytic reactions involving furan derivatives. For the furan core, the primary selectivity challenge is directing the reaction toward either ring hydrogenation (e.g., to a tetrahydrofuran derivative) or ring opening (e.g., to an alcohol or alkane).

DFT calculations and kinetic analysis for furan on a Pd(111) surface indicate that reaction conditions are a key determinant of selectivity. rsc.orgrsc.org

Low temperatures and high hydrogen partial pressures kinetically favor the ring hydrogenation pathway, leading to the formation of THF. rsc.orgrsc.org

High temperatures favor the thermodynamically more stable ring-opened products, such as 1-butanol. rsc.orgrsc.org

For this compound, a similar dependence on reaction conditions is expected. The furan ring could be hydrogenated to form N-((tetrahydrofuran-2-yl)methyl)-4-methoxybutan-1-amine, or the ring could open to yield various linear amino-alcohols.

Furthermore, the presence of the complex side chain introduces possibilities for other reaction pathways and byproduct formation. Computational modeling could be used to predict the likelihood of:

C-N bond hydrogenolysis: Cleavage of the bond between the furan ring's methylene (B1212753) group and the nitrogen atom, leading to 2-methylfuran (B129897) and 4-methoxybutylamine.

C-O bond cleavage in the side chain: Hydrogenolysis of the methoxy (B1213986) group on the butyl chain.

The electron-donating nature of the substituent on this compound could electronically influence the C2-O bond in the furan ring, potentially altering the activation barrier for ring opening compared to unsubstituted furan. Predicting the precise outcome requires specific DFT calculations that model the transition states for these competing pathways.

Advanced Applications of Furan 2 Ylmethyl 4 Methoxybutyl Amine As a Synthetic Building Block

Integration into Complex Molecular Architectures and Functionalized Scaffolds

The furan (B31954) moiety within (Furan-2-ylmethyl)(4-methoxybutyl)amine serves as a valuable synthon for the creation of complex molecular frameworks. Furan and its derivatives are well-established precursors in the synthesis of a variety of carbocyclic and heterocyclic systems through reactions that leverage the diene character of the furan ring. numberanalytics.com

One of the most powerful transformations of the furan ring is its participation in Diels-Alder [4+2] cycloaddition reactions . The furan can react with a range of dienophiles to produce oxabicyclic adducts. These adducts can then undergo further transformations, such as ring-opening or rearrangement reactions, to yield highly functionalized six-membered rings with controlled stereochemistry. The presence of the (4-methoxybutyl)amine side chain provides a handle for tethering these newly formed cyclic systems to other molecular fragments or for influencing the stereochemical outcome of the cycloaddition.

Furthermore, the furan ring can be a precursor to linear systems through oxidative or reductive ring-opening, providing access to 1,4-dicarbonyl compounds. This strategy is instrumental in the synthesis of complex natural products and other target molecules. The amine functionality of This compound allows for its initial incorporation into a larger molecule, after which the furan ring can be unmasked to reveal new functionalities.

The furan nucleus is also a key component in the synthesis of other heterocyclic systems. For instance, the Paal-Knorr synthesis allows for the conversion of furans into pyrroles and thiophenes, broadening the synthetic utility of This compound as a scaffold for a diverse range of heterocyclic structures. organic-chemistry.org

| Synthetic Strategy | Intermediate/Product | Potential Application |

| Diels-Alder Cycloaddition | Oxabicyclic Adducts | Synthesis of functionalized cyclohexanes and natural products. |

| Ring-Opening | 1,4-Dicarbonyl Compounds | Access to linear synthetic precursors and other cyclic systems. |

| Paal-Knorr Reaction | Pyrrole (B145914) and Thiophene Derivatives | Generation of diverse heterocyclic scaffolds for medicinal chemistry. |

| Condensation Reactions | Furan-based Molecular Wires | Development of novel organic electronic materials. researchgate.net |

Utilization as a Precursor in Polymer Science Research (e.g., Monomers for Polyamides, Polyurethanes)

The bifunctional nature of This compound , possessing both a reactive amine group and a versatile furan ring, makes it a highly attractive monomer for the synthesis of advanced polymers. Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics, often exhibiting unique and desirable properties. rsc.orgresearchgate.netstanford.edu

As a secondary amine, This compound can readily participate in polycondensation reactions. With dicarboxylic acids or their derivatives, it can form polyamides . The incorporation of the furan ring and the flexible methoxybutyl side chain into the polyamide backbone is expected to influence the polymer's thermal properties, solubility, and mechanical strength. Specifically, the furan ring can enhance the thermal stability, while the side chain may increase solubility and lower the glass transition temperature.

Similarly, in reactions with diisocyanates, This compound can act as a chain extender or a monomer in the synthesis of polyurethanes . mdpi.comresearchgate.netnih.gov The resulting polyurethanes would feature pendant furan groups. These furan moieties can serve as latent cross-linking sites. Through the reversible Diels-Alder reaction with bismaleimides, the furan groups can form cross-links that can be thermally broken and reformed, imparting self-healing and recyclable properties to the polyurethane material. mdpi.comresearchgate.netnih.gov

The table below summarizes the potential roles of This compound in polymer synthesis.

| Polymer Type | Co-monomer | Key Feature of Resulting Polymer |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Furan-containing backbone, modified thermal and mechanical properties. rsc.orgrsc.orgresearchgate.net |

| Polyurethane | Diisocyanate | Pendant furan groups for cross-linking and self-healing properties. mdpi.comresearchgate.netnih.gov |

Exploration of Derivatization Pathways for Further Synthetic Transformations

This compound offers multiple sites for further chemical modification, allowing for the generation of a library of derivatives with tailored properties. These derivatization pathways enhance its versatility as a synthetic building block.

The furan ring is susceptible to electrophilic aromatic substitution, typically occurring at the 5-position. Reactions such as nitration, halogenation, acylation, and sulfonation can introduce a variety of functional groups onto the furan ring. ijabbr.com These newly introduced groups can then be used for subsequent transformations, such as cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further elaborating the molecular structure.

The secondary amine is another key site for derivatization. It can be acylated to form amides, alkylated to form tertiary amines, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can be used to protect the amine during other synthetic steps or to introduce specific functionalities that modulate the molecule's physical and chemical properties.

Finally, the methoxy (B1213986) group on the butyl chain, while generally less reactive, could potentially be cleaved under harsh conditions to reveal a hydroxyl group, providing another point for functionalization.

| Derivatization Site | Reaction Type | Resulting Functional Group |

| Furan Ring (C5-position) | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl, Sulfonyl |

| Secondary Amine | Acylation | Amide |

| Secondary Amine | Alkylation | Tertiary Amine |

| Secondary Amine | Sulfonylation | Sulfonamide |

The strategic derivatization of This compound can therefore be employed to fine-tune its properties for specific applications, whether in the synthesis of complex bioactive molecules, the design of functional polymers, or the development of novel materials.

Green Chemistry Principles in the Synthesis of Furan 2 Ylmethyl 4 Methoxybutyl Amine

Leveraging Biomass-Derived Furanic Feedstocks for Sustainable Production

The sustainable production of (Furan-2-ylmethyl)(4-methoxybutyl)amine is intrinsically linked to the use of renewable starting materials. The furan (B31954) moiety of the molecule is sourced from furfural (B47365), a platform chemical derived from the dehydration of pentose (B10789219) sugars (C5) found in lignocellulosic biomass, such as agricultural residues and forestry waste. mdpi.comresearchgate.net This approach avoids reliance on depleting fossil fuels and aligns with the goal of creating a circular bio-economy.

The conversion of polysaccharides from biomass into furanic oxygenates like furfural (FF) and 5-hydroxymethylfurfural (B1680220) (HMF) is a well-established field in biorefinery research. mdpi.com These platform molecules serve as versatile building blocks for a wide range of value-added chemicals, including the amines necessary for pharmaceuticals, agrochemicals, and polymers. encyclopedia.pubtaylorfrancis.com The synthesis of this compound via the reductive amination of furfural is a prime example of biomass valorization, transforming a low-cost, readily available feedstock into a high-value chemical. mdpi.comacs.org This strategy not only provides a renewable carbon source but also offers the potential for novel biopolymers and functional materials with unique properties. mdpi.com

Table 1: Examples of Biomass Sources for Furanic Feedstocks

| Biomass Source | Primary Polysaccharide | Derived Furanic Platform Chemical |

|---|---|---|

| Corn Cobs | Xylan (Hemicellulose) | Furfural (FF) |

| Sugarcane Bagasse | Xylan (Hemicellulose) | Furfural (FF) |

| Hardwoods | Xylan (Hemicellulose) | Furfural (FF) |

| Fruit Fibers | Fructose (from Inulin) | 5-Hydroxymethylfurfural (HMF) |

Implementation of Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic solvents often pose environmental and safety risks. In the synthesis of furan-based amines, significant progress has been made in implementing greener reaction media.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The reductive amination of furfural has been successfully demonstrated in aqueous solutions of ammonia, representing an environmentally friendly approach to producing primary amines like furfurylamine (B118560). rsc.orgresearchgate.net This protocol can be extended to secondary amines by using an aqueous solution of the primary amine. For the synthesis of this compound, using water as the solvent would significantly improve the process's green profile. High selectivity for the desired amine can be achieved by optimizing reaction parameters such as temperature and pressure in an aqueous environment. rsc.orgpsu.edu

Solvent-Free Conditions: An even more advanced approach is the complete elimination of solvents. Solvent-free reactions offer benefits such as reduced waste, lower processing costs, and simplified product purification. rsc.org Reports have shown that reductive amination of biomass-derived feedstocks can be performed rapidly and selectively under solvent-free conditions. researchgate.netscispace.com For instance, the reaction of furfural with an amine can be catalyzed efficiently without a solvent, often leading to high yields of the desired product. nih.gov This method is particularly attractive for industrial-scale production where solvent handling and disposal are major concerns.

Table 2: Comparison of Reaction Media for Reductive Amination of Furfural

| Reaction Medium | Catalyst Example | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Aqueous | Rh/Al₂O₃ | 80 | Non-toxic, non-flammable, readily available. rsc.orgpsu.edu | May require higher pressure; potential for side reactions. |

| Organic Solvent (e.g., iPrOH) | Ru-MACHO-BH | 90 | Good substrate solubility, can act as H-donor. scispace.com | Flammable, potential toxicity, requires recycling/disposal. |

| Solvent-Free | Pd/ZrO₂ | 110 | High atom economy, no solvent waste, simplified workup. mdpi.com | May require higher temperatures; potential for viscosity issues. |

Enhancement of Atom Economy and Minimization of Chemical Waste

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com The synthesis of this compound through reductive amination is an inherently atom-economical process.

The reaction involves the condensation of furfural with 4-methoxybutylamine to form an imine intermediate, which is then hydrogenated to the target secondary amine. The only byproduct in this ideal pathway is water, making it a clean and efficient transformation. mdpi.comencyclopedia.pub This contrasts sharply with traditional methods of amine synthesis, such as the nucleophilic substitution of alkyl halides, which generate significant amounts of inorganic salt waste and have a much lower atom economy. scispace.com

Reaction Pathway:

Step 1 (Condensation): C₅H₄O₂ (Furfural) + C₅H₁₃NO (4-methoxybutylamine) → C₁₀H₁₅NO (Imine) + H₂O

Step 2 (Hydrogenation): C₁₀H₁₅NO (Imine) + H₂ → C₁₀H₁₇NO (this compound)

By designing synthetic routes that maximize the incorporation of all starting materials into the product, chemical waste is minimized at the source. The reductive amination pathway is a prime example of a process that adheres to this principle, contributing to a more sustainable chemical industry. mdpi.comacs.org

Development and Application of Recyclable Catalytic Systems

The use of catalysts is crucial for achieving high efficiency and selectivity in the synthesis of this compound. Green chemistry emphasizes the use of recoverable and reusable catalysts to minimize waste and reduce costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused for multiple cycles. chemrxiv.org

A variety of recyclable catalytic systems have been developed for the reductive amination of furfural and other furanic compounds:

Noble Metal Catalysts: Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) supported on materials like alumina (B75360) (Al₂O₃), carbon (C), or zeolites (e.g., HZSM-5) have shown excellent performance. rsc.orgresearchgate.net For example, a Ru/HZSM-5 catalyst demonstrated high efficiency and could be recycled five times without a significant loss in performance. researchgate.net

Non-Noble Metal Catalysts: To improve cost-effectiveness and sustainability, catalysts based on abundant metals like Nickel (Ni) and Cobalt (Co) have been developed. chemrxiv.orgrsc.org A magnetically recoverable cobalt-supported catalyst was shown to be reusable up to eight times with excellent activity. rsc.org These non-noble metal systems are becoming increasingly competitive with their precious metal counterparts. nih.gov

The stability and reusability of these catalysts are critical for industrial viability. A successful catalyst must maintain its activity and selectivity over numerous reaction cycles, ensuring a low environmental footprint and economic feasibility. rsc.orgrsc.org

Table 3: Performance of Recyclable Catalysts in Reductive Amination

| Catalyst | Substrate | Amine Source | Yield of Amine (%) | Recyclability (Cycles) |

|---|---|---|---|---|

| Ru/HZSM-5 | Furfural | Ammonia | 76 | 5 |

| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | ~92 | Successful recycling reported rsc.org |

| Co@C-600-EtOH | Furfural | Ammonia | >95 | 8 |

Challenges and Future Research Directions for Furan 2 Ylmethyl 4 Methoxybutyl Amine

Strategies for Mitigating Undesired Side Reactions in Furan-Amine Synthesis

The synthesis of (Furan-2-ylmethyl)(4-methoxybutyl)amine via the reductive amination of furfural (B47365) with 4-methoxybutylamine is often accompanied by the formation of undesired byproducts. mdpi.comchemrxiv.org A significant challenge is the potential for overalkylation, leading to the formation of the tertiary amine, bisthis compound. mdpi.com This occurs when the initially formed secondary amine reacts further with another molecule of furfural.

Another common side reaction is the direct hydrogenation of the furfural's carbonyl group to form furfuryl alcohol. mdpi.com Additionally, the furan (B31954) ring itself is susceptible to hydrogenation under certain catalytic conditions, which can lead to the formation of tetrahydrofuran (B95107) derivatives. The reaction pathway for the reductive amination of furfural with an amine can be complex, involving the formation of an imine intermediate which is then hydrogenated. mdpi.comrsc.org Competing reactions can diminish the yield of the desired secondary amine. mdpi.com

To mitigate these side reactions, several strategies can be employed:

Stoichiometric Control: Careful control of the molar ratio of furfural to 4-methoxybutylamine can help minimize the formation of the tertiary amine. Using a slight excess of the primary amine can favor the formation of the desired secondary amine.

Reaction Conditions Optimization: Temperature, pressure, and reaction time play a crucial role in product selectivity. rsc.org Milder reaction conditions are generally preferred to suppress over-hydrogenation of the furan ring. tomsheppard.info

Solvent Selection: The choice of solvent can influence the reaction pathway. Solvents can affect the solubility of reactants and intermediates, as well as the activity of the catalyst.

A summary of potential side reactions and mitigation strategies is presented in the table below.

| Undesired Side Reaction | Byproduct | Mitigation Strategy |

| Overalkylation | bisthis compound | Control of reactant stoichiometry (excess primary amine) |

| Carbonyl Hydrogenation | Furfuryl alcohol | Catalyst selection, optimization of reaction conditions |

| Furan Ring Hydrogenation | Tetrahydrofuran derivatives | Use of selective catalysts, milder reaction conditions |

Development of Highly Selective and Efficient Catalytic Systems

The development of highly selective and efficient catalysts is paramount for the successful synthesis of this compound. The ideal catalyst should facilitate the hydrogenation of the imine intermediate formed from furfural and 4-methoxybutylamine, while minimizing the competing hydrogenation of the carbonyl group and the furan ring. mdpi.com

Both noble and non-noble metal catalysts have been investigated for the reductive amination of furfural. researchgate.nettaylorfrancis.com

Noble Metal Catalysts: Catalysts based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) have shown high activity. rsc.org However, their high cost and limited availability are significant drawbacks for large-scale industrial applications.

Non-Noble Metal Catalysts: Nickel (Ni), cobalt (Co), and copper (Cu) based catalysts have emerged as promising alternatives due to their lower cost. mdpi.comrsc.org Raney-type catalysts, such as Raney nickel and Raney cobalt, have been reported to be effective for the reductive amination of furfural. researchgate.net

The catalyst support can also significantly influence the catalytic performance by affecting metal dispersion, stability, and the electronic properties of the active metal sites. taylorfrancis.com Common supports include activated carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). The acidic or basic properties of the support can also play a role in the reaction mechanism. researchgate.net

Future research should focus on the design of bifunctional catalysts that possess both acidic sites to promote imine formation and metal sites for selective hydrogenation. rsc.org The table below summarizes the performance of various catalytic systems in analogous reductive amination reactions.

| Catalyst | Support | Key Findings | Reference |

| Ru | Tetragonal ZrO₂ | Exhibited a high rate of reductive amination for furfural to furfurylamine (B118560). | researchgate.net |

| Raney Co | - | Proved to be an effective metal for the synthesis of primary amines from furfural. | researchgate.net |

| CuNiAlOx | - | A bifunctional catalyst for the one-pot transformation of 5-(hydroxymethyl)furfural to 2,5-bis(aminomethyl)furan (B21128). | rsc.org |

Exploration of Novel and Unconventional Synthetic Pathways

Beyond conventional reductive amination, the exploration of novel synthetic pathways could offer more sustainable and efficient routes to this compound.

One promising approach is the use of biocatalysis, employing enzymes such as transaminases. mdpi.comnih.gov Transaminases can catalyze the amination of carbonyl compounds with high selectivity under mild reaction conditions, often using a cheap amine donor like isopropylamine (B41738). mdpi.com This enzymatic route avoids the need for high pressures of hydrogen gas and harsh reaction conditions associated with traditional catalytic methods. tomsheppard.info

Another innovative strategy involves multicomponent reactions. A "Furan-Thiol-Amine" (FuTine) multicomponent reaction has been reported for the synthesis of pyrrole (B145914) heterocycles, demonstrating the potential for one-pot reactions involving furan derivatives and amines to create complex molecules. nih.gov While not directly applicable to the synthesis of the target molecule, it highlights the potential of developing novel multicomponent strategies.

Furthermore, synthetic routes starting from alternative furan-based platform molecules could be explored. For instance, pathways involving the reaction of furfuryl alcohol with 4-methoxybutylamine through a "hydrogen-borrowing" mechanism could be investigated.

Advanced Spectroscopic and Structural Characterization for In-depth Mechanistic Elucidation

A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound. Advanced spectroscopic techniques can provide valuable insights into the reaction intermediates and transition states.

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor the reaction in real-time, allowing for the identification of key intermediates such as the imine formed between furfural and 4-methoxybutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the structural characterization of the final product and any isolated byproducts. globalresearchonline.net Detailed analysis of chemical shifts and coupling constants can confirm the structure of this compound.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the product and for analyzing the fragmentation patterns, which can provide further structural information. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and identifying the components of the reaction mixture. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing theoretical insights into the reaction mechanism, including the energies of intermediates and transition states. researchgate.net

| Spectroscopic Technique | Information Provided |

| ¹H and ¹³C NMR | Structural elucidation of the final product and byproducts. |

| Infrared (IR) Spectroscopy | Identification of functional groups and monitoring of reaction progress. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

Scalable Production Methodologies and Process Intensification

For this compound to be a viable bio-based chemical, the development of scalable and economically feasible production methods is crucial. This involves translating laboratory-scale syntheses to industrial production.

Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of furan-amines, this could involve:

Continuous Flow Reactors: Shifting from batch to continuous flow processing can offer several advantages, including better heat and mass transfer, improved safety, and easier scalability. mdpi.com

Catalyst Immobilization: Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, reducing costs and waste. mdpi.com

The development of robust and reusable catalysts is a key factor in the economic viability of the process. chemrxiv.org Biocatalytic processes, in particular, show promise for scalability, with studies demonstrating the potential for continuous flow synthesis of furfurylamines. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.